molecular formula C4H8N4O B595843 N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine CAS No. 1210505-82-0

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

Cat. No.: B595843
CAS No.: 1210505-82-0
M. Wt: 128.135
InChI Key: GHXVJELKKWYDQZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound with the molecular formula C4H8N4O. It contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with methyl ketones in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the use of iodine (I2) as a promoter in a metal-free domino protocol, which also achieves the desired cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MnO2, oxygen (O2)

    Reduction: NaBH4, hydrogen (H2)

    Substitution: Halides, bases like K2CO3

Major Products Formed:

  • Oxadiazole derivatives
  • Amine derivatives
  • Substituted oxadiazoles

Comparison with Similar Compounds

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine can be compared with other oxadiazole derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N,N-Dimethyl-1,3,4-oxadiazole-2,5-diamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from a variety of research studies and findings.

1. Overview of Oxadiazole Compounds

The oxadiazole ring system is known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The structural characteristics of oxadiazoles contribute significantly to their pharmacological properties. Research indicates that modifications to the oxadiazole core can enhance its efficacy against various diseases.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired oxadiazole structure. This process may include cyclization reactions that form the oxadiazole ring while introducing the dimethylamino groups.

3.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing the 1,3,4-oxadiazole ring. For instance:

  • Antibacterial Activity : N,N-dimethyl-1,3,4-oxadiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. Research indicates that some derivatives exhibit stronger antibacterial effects than traditional antibiotics like gentamicin and ampicillin .
CompoundMIC (µg/mL)Target Bacteria
21c4–8M. tuberculosis
22a1.56S. aureus
22b0.78Bacillus subtilis

3.2 Anticancer Activity

Studies have highlighted the cytotoxic potential of N,N-dimethyl-1,3,4-oxadiazole derivatives against various cancer cell lines:

  • Cell Lines Tested : Compounds were evaluated using MTT assays on human melanoma (A375), glioblastoma (SNB-19), and breast adenocarcinoma (MCF-7) cells.
  • Results : Certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundCancer Cell LineIC50 (µM)
5A3756.82
6MCF-715.43

3.3 Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX). This inhibition can lead to reduced inflammation and pain relief without the ulcerogenic effects commonly associated with traditional NSAIDs .

The mechanisms underlying the biological activities of N,N-dimethyl-1,3,4-oxadiazole derivatives are multifaceted:

  • Antibacterial Mechanism : Some studies suggest that these compounds may inhibit DNA gyrase or enoyl-acyl carrier protein (ACP) reductase in bacterial cells . These enzymes are crucial for bacterial DNA replication and fatty acid synthesis.
  • Anticancer Mechanism : The anticancer activity is often linked to apoptosis induction in cancer cells through various pathways including DNA damage response .

5. Case Studies

Several case studies exemplify the biological efficacy of N,N-dimethyl-1,3,4-oxadiazole derivatives:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of oxadiazole derivatives which were tested against resistant strains of E. coli and S. aureus. The most active compound demonstrated an MIC value significantly lower than that of standard antibiotics .
  • Cytotoxicity Study :
    • A study assessed the cytotoxic effects on multiple cancer cell lines using MTT assays. Results indicated that specific derivatives caused substantial cell death in resistant cancer types compared to controls .

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXVJELKKWYDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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